molecular formula C17H17BrN2O B3060825 N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 89474-17-9

N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No.: B3060825
CAS No.: 89474-17-9
M. Wt: 345.2 g/mol
InChI Key: FVPSELHCBVBMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is a synthetic acetamide derivative characterized by a 4-bromophenyl group linked via an acetamide bridge to a 3,4-dihydroquinolinyl moiety. This structure combines a halogenated aromatic ring with a partially saturated heterocyclic system, which may confer unique physicochemical and biological properties.

The acetamide linker serves as a critical pharmacophore in many bioactive molecules, enabling hydrogen bonding and stabilizing interactions with biological targets .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c18-14-7-9-15(10-8-14)19-17(21)12-20-11-3-5-13-4-1-2-6-16(13)20/h1-2,4,6-10H,3,5,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPSELHCBVBMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357481
Record name JS-2021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89474-17-9
Record name JS-2021
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the reaction of 4-bromoaniline with 3,4-dihydroquinoline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl/Heterocyclic Substituents

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name (Source) Molecular Formula Key Substituents Biological Activity/Notes
Target Compound C₁₇H₁₆BrN₂O* 4-Bromophenyl, 3,4-dihydroquinolinyl Unknown (structural analog data inferred)
N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydroquinolinyl]acetamide C₁₇H₁₆ClFN₂O 3-Cl-4-F-phenyl Higher lipophilicity (Cl/F substitution) vs. Br; potential antimicrobial activity
N-(4-methylphenyl)-2-[3,4-dihydroquinolinyl]acetamide C₁₈H₂₀N₂O 4-Methylphenyl Reduced electron-withdrawing effects (methyl vs. Br); may alter solubility
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀BrF₂NO 4-Bromophenyl, 3,4-difluorophenyl Crystal structure shows dihedral angle of 66.4° between aryl rings; N–H⋯O hydrogen bonding stabilizes packing
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide C₂₂H₂₁BrN₄O₃ Pyridazinone core, 4-methoxybenzyl FPR2-specific agonist (EC₅₀ = 0.8 µM); activates neutrophil chemotaxis

*Inferred formula based on structural analysis.

Key Observations :

  • Heterocyclic Core: The dihydroquinolinyl group in the target compound introduces partial saturation, reducing aromaticity versus pyridazinone derivatives (e.g., ), which may affect planarity and target engagement.
Pharmacological Activity Comparison
2.2.1. FPR Agonist Activity

Pyridazinone-based analogs, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide, exhibit potent FPR2 agonism (EC₅₀ = 0.8 µM) and activate calcium mobilization in neutrophils .

2.2.2. Antimicrobial Activity

Chloroacetamide derivatives with halogenated aryl groups (e.g., 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide) show MIC values as low as 13–27 µM against S. aureus and E. coli . The target compound’s bromophenyl group may similarly enhance antimicrobial potency via increased membrane penetration and electron withdrawal.

Physicochemical Properties
  • Solubility: Dihydroquinolinyl derivatives may exhibit lower aqueous solubility than pyridazinone analogs due to reduced polarity.

Biological Activity

N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article reviews its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological versatility. The presence of the bromophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate that the compound exhibits strong activity against Gram-positive bacteria and moderate activity against some fungi, suggesting its potential as an antibacterial and antifungal agent .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of DNA Gyrase : The compound has shown IC50 values ranging from 12.27 to 31.64 μM, indicating its role as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication .
  • Antibiofilm Activity : Significant reductions in biofilm formation were observed, outperforming standard treatments like Ciprofloxacin .
  • Low Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile .

Case Studies and Research Findings

A detailed study evaluated the compound's efficacy in various settings:

  • In Vitro Evaluations : The compound was tested against multiple bacterial strains, demonstrating potent antibacterial effects with low toxicity levels.
  • Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, this compound exhibited synergistic effects that reduced the MICs of these drugs .
  • Structural Activity Relationship (SAR) : Variations in substituents on the phenyl ring were found to significantly affect antimicrobial potency, highlighting the importance of structural modifications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.